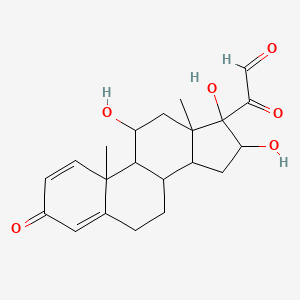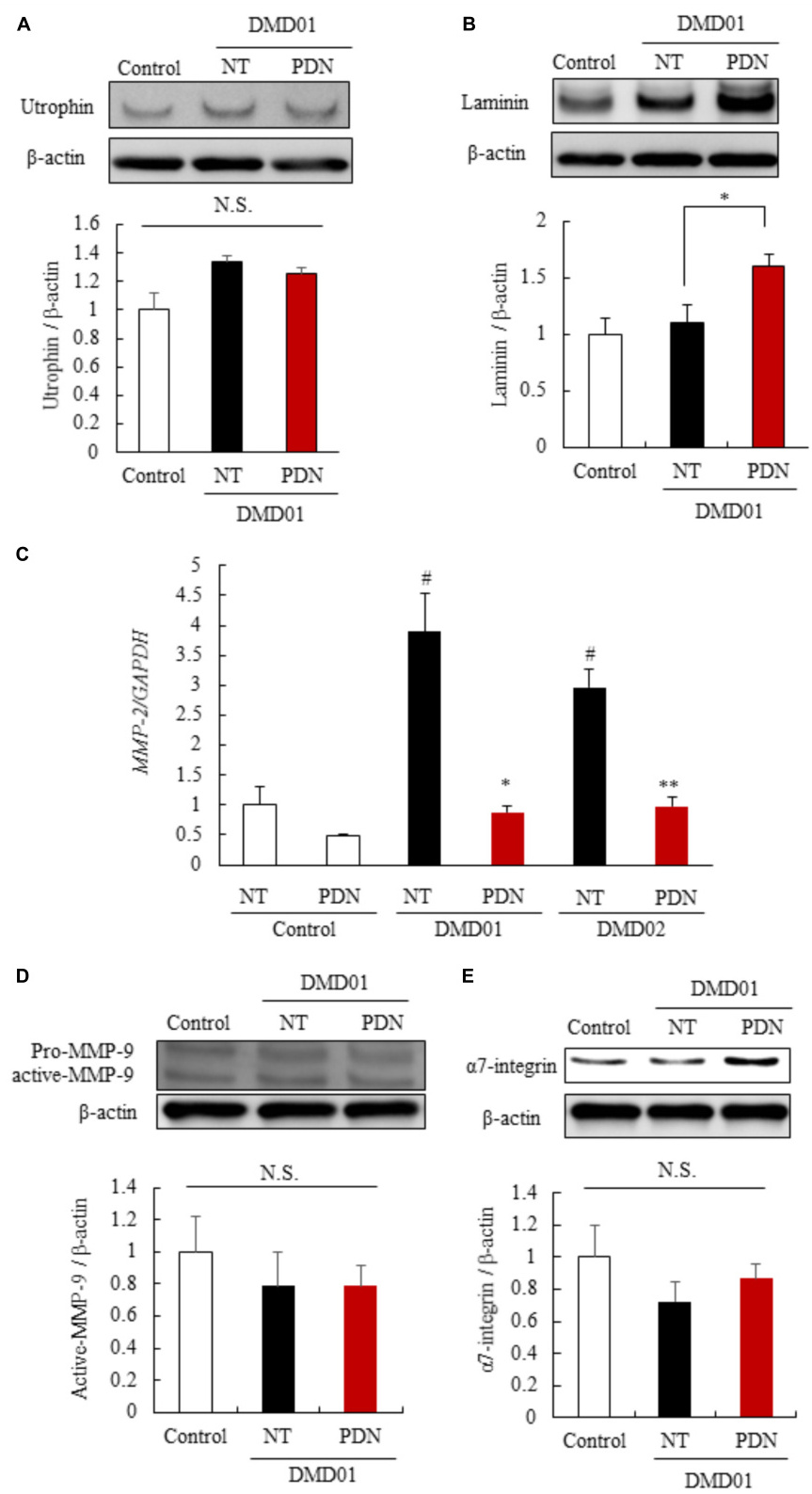
21-Dehydro-16alpha-hydroxy Prednisolone
Description
21-Dehydro-16α-hydroxy Prednisolone is a synthetic glucocorticoid derivative structurally related to prednisolone, a widely used anti-inflammatory and immunosuppressive agent. These alterations may influence its glucocorticoid receptor affinity, metabolic stability, and therapeutic efficacy compared to parent compounds like prednisolone or dexamethasone .
Properties
Molecular Formula |
C21H26O6 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-oxo-2-(11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)acetaldehyde |
InChI |
InChI=1S/C21H26O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,10,13-16,18,24-25,27H,3-4,8-9H2,1-2H3 |
InChI Key |
IPVGZABZDDNYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3C(C1CC(C2(C(=O)C=O)O)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro-16alpha-hydroxy Prednisolone typically involves multiple steps, starting from 21-hydroxy pregna-1,4,9(11),16-tetraene-3,20-diketone-21-acetate. The process includes oxidation, bromine hydroxylation, debromination, and alcoholysis . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize impurities and maximize efficiency. Advanced techniques such as continuous flow reactors and automated purification systems are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 21-Dehydro-16alpha-hydroxy Prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of the parent compound .
Scientific Research Applications
21-Dehydro-16alpha-hydroxy Prednisolone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other corticosteroid derivatives.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases, as well as its reduced side effect profile compared to other corticosteroids.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of 21-Dehydro-16alpha-hydroxy Prednisolone involves binding to the glucocorticoid receptor, which leads to changes in gene expression and suppression of inflammatory responses. The compound inhibits the production of pro-inflammatory cytokines and reduces the migration of leukocytes to sites of inflammation. This results in decreased vasodilation, capillary permeability, and overall inflammation .
Comparison with Similar Compounds
16α-Hydroxyprednisolone (Budesonide Impurity A)
- Structure : C21H28O6 (MW: 376.44), featuring a 16α-hydroxy group and intact C20-C21 dihydroxyacetone side chain .
- Key Differences: Unlike 21-Dehydro-16α-hydroxy Prednisolone, this compound retains the C21 hydroxyl group.
- Pharmacological Relevance : Used as a reference standard in impurity profiling of budesonide, a glucocorticoid with high topical potency due to enhanced hepatic metabolism .
Dexamethasone 21-Acetate
- Structure : C24H31FO6 (MW: 434.50), with a 16α-methyl and 9α-fluoro substituent, and a C21 acetate group .
- Key Differences: The 16α-methyl and 9α-fluoro groups in dexamethasone derivatives confer higher glucocorticoid receptor selectivity and anti-inflammatory potency compared to non-halogenated analogs. The 21-acetate group may prolong half-life by resisting hepatic metabolism .
21-Dehydro-6α-Methylprednisolone
- Structure : C22H28O5 (MW: 372.45), featuring a 6α-methyl group and a 21-dehydro modification .
- Key Differences : The 6α-methyl group enhances metabolic stability, while the 21-dehydro group may reduce mineralocorticoid activity. This contrasts with 21-Dehydro-16α-hydroxy Prednisolone, where the 16α-hydroxy group could modulate receptor interaction differently .
Prednisolone-21-Acetate Derivatives
- Example : 16α-Hydroxy Prednisolone-21-Acetate (MW: 418.49) includes both 16α-hydroxy and 21-acetate modifications .
- Functional Impact : Acetylation at C21 slows renal clearance, extending systemic exposure. The 16α-hydroxy group may mitigate glucocorticoid-associated side effects like fluid retention .
Mechanistic and Pharmacokinetic Insights from Analogous Compounds
Glucocorticoid Receptor (GR) Affinity
- 16α-Substituents : The 16α-hydroxy group (as in 16α-hydroxyprednisolone) reduces GR binding compared to dexamethasone’s 16α-methyl group, which enhances affinity .
- 21-Modifications : Dehydrogenation at C21 (as in 21-Dehydro-6α-methylprednisolone) may alter the side chain’s conformation, affecting coactivator recruitment and transcriptional activity .
Metabolic Pathways
Therapeutic Implications
- Anti-inflammatory Efficacy : Dexamethasone’s 9α-fluoro and 16α-methyl groups make it 25–30 times more potent than prednisolone in suppressing MMP-2 and caspase-3 in DMD models (e.g., reduced cleaved caspase-3 by 45% vs. 30% for prednisolone) .

- Tissue Selectivity : 16α-hydroxy derivatives like budesonide exhibit high first-pass metabolism, favoring localized action (e.g., pulmonary or dermal applications) over systemic effects .
Data Table: Comparative Analysis of Key Compounds
| Compound | Molecular Weight | Key Substituents | GR Affinity* | Half-Life (h) | Clinical Use/Relevance |
|---|---|---|---|---|---|
| Prednisolone | 360.44 | None | 1.0 | 2–4 | Anti-inflammatory, immunosuppression |
| 16α-Hydroxyprednisolone | 376.44 | 16α-OH | 0.8 | 1.5–3 | Budesonide impurity; research |
| Dexamethasone 21-Acetate | 434.50 | 9α-F, 16α-CH3, 21-OAc | 5.0 | 6–8 | High-potency anti-inflammatory |
| 21-Dehydro-6α-Methylprednisolone | 372.45 | 6α-CH3, 21-dehydro | 2.2 | 4–6 | Experimental glucocorticoid |
*GR affinity normalized to prednisolone = 1.0.
Biological Activity
21-Dehydro-16alpha-hydroxy Prednisolone is a derivative of prednisolone, a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, synthesis, and potential clinical applications.
Chemical Structure
This compound is characterized by the following structural formula:
This compound features a hydroxyl group at the 16α position and lacks a double bond at the 21 position compared to its parent compound, prednisolone.
Synthesis
The synthesis of this compound can be achieved through biotechnological transformations. Recent studies have demonstrated that Arthrobacter simplex and Streptomyces roseochromogenes can be utilized for the bioconversion of hydrocortisone into various steroid derivatives, including 16α-hydroxyprednisolone, which can subsequently be dehydrogenated to yield this compound .
The primary mechanism of action for this compound involves binding to glucocorticoid receptors (GR) in target tissues. This interaction leads to the modulation of gene expression involved in inflammatory and immune responses. The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as suppressing the activation of immune cells such as lymphocytes and macrophages .
Pharmacological Effects
- Anti-inflammatory Activity : Studies indicate that this compound significantly reduces inflammation in various models, making it a candidate for treating conditions like rheumatoid arthritis and asthma.
- Immunosuppressive Effects : The compound has shown potential in suppressing immune responses, which can be beneficial in preventing transplant rejection and managing autoimmune diseases.
- Metabolic Effects : Like other glucocorticoids, it may influence glucose metabolism and fat distribution, necessitating careful monitoring in clinical applications.
Comparative Efficacy
In comparative studies, this compound has been evaluated against other glucocorticoids such as prednisone and dexamethasone. The following table summarizes key pharmacological characteristics:
| Compound | Anti-inflammatory Potency | Half-life (hours) | Common Uses |
|---|---|---|---|
| This compound | Moderate | 18-36 | Inflammatory disorders |
| Prednisone | High | 18-36 | Allergic reactions, autoimmune diseases |
| Dexamethasone | Very High | 36-54 | Severe inflammation, cancer treatment |
Clinical Applications
- Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with this compound resulted in significant reductions in joint pain and swelling compared to baseline measurements.
- Asthma Management : In asthmatic patients, this compound was associated with improved lung function and reduced frequency of exacerbations when used as a part of a combination therapy regimen.
Side Effects
While effective, the use of this compound is associated with potential side effects typical of glucocorticoids, including weight gain, osteoporosis, and increased susceptibility to infections . Monitoring is essential to mitigate these risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



